3-Ethoxy-4-[(2-fluorophenyl)amino]cyclobut-3-ene-1,2-dione
Description
3-Ethoxy-4-[(2-fluorophenyl)amino]cyclobut-3-ene-1,2-dione is a chemical compound that belongs to the class of cyclobutene-1,2-dione derivatives This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and an amino group attached to the cyclobutene-1,2-dione core
Properties
IUPAC Name |
3-ethoxy-4-(2-fluoroanilino)cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12-9(10(15)11(12)16)14-8-6-4-3-5-7(8)13/h3-6,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJGSGFCERTIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[(2-fluorophenyl)amino]cyclobut-3-ene-1,2-dione typically involves the reaction of ethyl squarate with 2-fluoroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[(2-fluorophenyl)amino]cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced cyclobutene derivatives.
Substitution: The ethoxy and amino groups can participate in substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclobutene derivatives with altered functional groups.
Scientific Research Applications
3-Ethoxy-4-[(2-fluorophenyl)amino]cyclobut-3-ene-1,2-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(2-fluorophenyl)amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-phenylcyclobut-3-ene-1,2-dione: Similar structure but lacks the fluorophenyl group.
3-Hydroxy-4-[(2-pyridin-2-yl)amino]cyclobut-3-ene-1,2-dione: Contains a hydroxy group instead of an ethoxy group and a pyridinyl group instead of a fluorophenyl group.
3,4-Bis[(4-hydroxyphenethyl)amino]cyclobut-3-ene-1,2-dione: Contains two hydroxyphenethyl groups instead of ethoxy and fluorophenyl groups.
Uniqueness
3-Ethoxy-4-[(2-fluorophenyl)amino]cyclobut-3-ene-1,2-dione is unique due to the presence of both an ethoxy group and a fluorophenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
